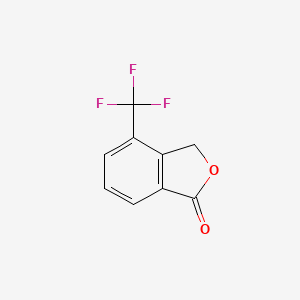

4-(Trifluoromethyl)isobenzofuran-1(3H)-one

Descripción general

Descripción

4-(Trifluoromethyl)isobenzofuran-1(3H)-one is a heterocyclic compound composed of fused cyclohexa-1,3-diene and furan rings. It is isomeric with benzofuran and exhibits a unique structure due to the trifluoromethyl group substitution. The compound’s reactivity is noteworthy, and it rapidly polymerizes. Although it is not inherently stable, it serves as the parent structure for related, more complex compounds, such as the hindered analogue 1,3-diphenylisobenzofuran .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)isobenzofuran-1(3H)-one involves thermolysis of suitable precursors, followed by trapping at low temperature. Researchers have identified and prepared this compound despite its transient nature .

Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)isobenzofuran-1(3H)-one is C~8~H~6~O , with a molar mass of approximately 118.13 g/mol . Its bicyclic structure consists of a cyclohexa-1,3-diene ring fused with a furan ring. The trifluoromethyl group at the 4-position adds to its distinctiveness .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Divergent Synthesis of Chalcogenated Derivatives : 4-(Trifluoromethyl)isobenzofuran-1(3H)-one is utilized in the divergent synthesis of isobenzofuran-1(3H)-one and dihydroisochroman-1-one derivatives through a metal-free intramolecular oxychalcogenation approach (Du et al., 2022).

- Photocatalytic Generation of Sulfonated Derivatives : It's used in the photocatalytic generation of sulfonated isobenzofuran-1(3H)-ones. This method involves single electron transfer facilitated by the presence of a photocatalyst (Zhang et al., 2018).

- Domino [Pd]-Catalysis for Synthesis : Employed in domino [Pd]-catalysis for the synthesis of isobenzofuran-1(3H)-ones, showing a broad substrate scope, and has been applied to the synthesis of certain drugs (Mahendar & Satyanarayana, 2016).

Crystal Structure and Theoretical Studies

- Centrosymmetric Resonance-Assisted Hydrogen Bonding Chains : This compound is characterized by single-crystal X-ray analysis, revealing resonance-assisted hydrogen bonds (RAHBs) and significant effects on the HOMO and charge distribution around the conjugated system (Franca et al., 2016).

Synthesis of Novel Compounds

- Synthesis of Thioureas and Structural Characterization : The compound is used in the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, with structural and conformational properties determined by X-ray single crystal diffraction (Qiao et al., 2017).

Miscellaneous Applications

- One-Pot Synthesis with Environmental Considerations : It's used in one-pot synthesis strategies, which are environmentally benign, using water as the sole green solvent (Mahendar & Satyanarayana, 2015).

- NMR and Infrared Spectroscopy for Tautomerism Studies : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy studies focus on the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives (Pires et al., 2016).

Propiedades

IUPAC Name |

4-(trifluoromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-5-6(7)4-14-8(5)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKXWTZYWMSYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(F)(F)F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)isobenzofuran-1(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3041975.png)

![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate](/img/structure/B3041982.png)

![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)